

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA and lipid signaling pathways

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Compound of Interest

Compound Name: (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

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An In-depth Technical Guide on the Putative Role of **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** in Lipid Signaling

Disclaimer: Direct experimental evidence detailing the specific role of **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** in lipid signaling pathways is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential functions based on the well-documented activities of structurally related medium-chain fatty acids (MCFAs) and 3-hydroxy fatty acids. The signaling pathways and experimental data presented are primarily based on known interactions of similar lipid molecules with established cellular receptors.

Introduction

Lipids are a diverse class of molecules that, beyond their structural and energy-storage roles, are critical signaling molecules in a myriad of physiological and pathological processes. **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** belongs to the family of medium-chain 3-hydroxy fatty acyl-CoAs. While its direct signaling functions are yet to be fully elucidated, its structural similarity to known lipid signaling molecules suggests a potential role in modulating cellular functions, particularly through G-protein coupled receptors that recognize medium-chain fatty acids. This document provides a technical overview of the potential signaling pathways involving this molecule, based on current knowledge of related lipid mediators.

Biosynthesis and Metabolism of (S)-3-Hydroxyacyl-CoAs

(S)-3-Hydroxyacyl-CoA molecules are key intermediates in fatty acid metabolism. (S)-3-Hydroxytetradecanoyl-CoA, the saturated analog of the title molecule, is an intermediate in the mitochondrial elongation of fatty acids.^[1] It is synthesized from 3-Oxotetradecanoyl-CoA by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase and is subsequently converted to trans-Tetradec-2-enoyl-CoA by enoyl-CoA hydratase as part of the fatty acid β -oxidation cycle.^[1] The biosynthesis of the unsaturated variant, (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA, is documented to arise from 3-oxo-(7Z)-tetradecenoyl-CoA via a reduction reaction involving NADH.^[2] The cellular concentration of these intermediates is tightly regulated, and their accumulation can be indicative of metabolic disorders, such as long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) deficiency.^[3]

Potential Lipid Signaling Pathways

The most probable signaling activity of a medium-chain 3-hydroxy fatty acid like **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** would be through cell-surface receptors that sense fatty acids.

GPR84: A Key Receptor for Medium-Chain Fatty Acids

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14.^[4] This makes it a prime candidate for interaction with a C14 molecule like **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** or its corresponding free fatty acid. GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is linked to inflammatory and immune responses.^{[5][6]}

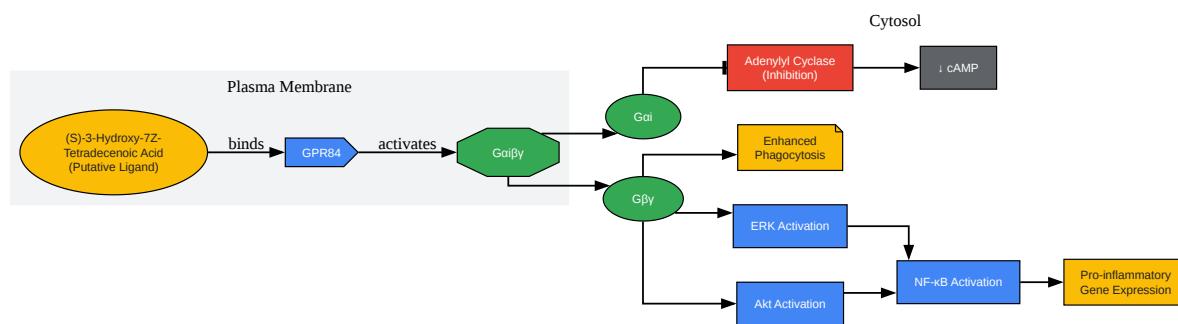
Signaling Cascade: GPR84 couples primarily to the Gi/o family of G proteins.^{[4][5]} Upon agonist binding, the G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G β γ subunits can dissociate and activate downstream pathways. The key signaling events initiated by GPR84 activation include:

- Activation of Akt and ERK Pathways: The synthetic GPR84 agonist 6-OAU has been shown to upregulate the phosphorylation of Akt and ERK (extracellular signal-regulated kinase).^[6]

- NF-κB Signaling: GPR84 activation can also lead to the activation of the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[6]
- Modulation of Neutrophil Function: GPR84 signaling promotes neutrophil chemotaxis, the production of reactive oxygen species (ROS), and degranulation, likely through the LYN-AKT/ERK pathway.[7]

Cellular Functions:

- Pro-inflammatory Effects: GPR84 signaling generally enhances inflammatory responses by amplifying the expression of inflammatory mediators like TNF α , IL-6, and IL-12b in macrophages.[6]
- Enhanced Phagocytosis: Activation of GPR84 has been identified as a pro-phagocytic signal, enhancing the ability of macrophages to engulf pathogens and cancer cells.[4][6][8] This function is also dependent on the Gi signaling pathway.[4][8]



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Caption: Putative GPR84 signaling cascade for (S)-3-Hydroxy-7Z-Tetradecenoic Acid.

Quantitative Data on Related Lipid-Receptor Interactions

Direct quantitative data for **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** is unavailable. The table below summarizes data for known GPR84 agonists to provide a comparative context.

| Compound | Receptor | Assay Type | Potency (EC50/IC50) | Reference |
|------------------------------|----------|---------------------|---------------------|-----------|
| Capric Acid (C10) | GPR84 | Not Specified | ~3 µM | [4] |
| 6-n-Octylaminouracil (6-OAU) | GPR84 | GTPyS Incorporation | EC50 ≈ 30 nM | [8] |
| GLPG1205 (Antagonist) | GPR84 | Not Specified | Not Specified | [8] |

Experimental Protocols for Studying Lipid Signaling

Investigating the signaling properties of **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** would involve a series of established biochemical and cell-based assays.

Protocol 1: G-Protein Activation Assay (GTPyS Binding)

This assay measures the activation of G-proteins by a receptor in response to a ligand.

- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., GPR84).
- Reaction Mixture: In a microplate, combine the prepared membranes, the lipid of interest (solubilized with a suitable carrier like fatty-acid-free BSA), and non-hydrolyzable GTP analog, [³⁵S]GTPyS.
- Incubation: Incubate the mixture at 30°C to allow for ligand binding and G-protein activation, leading to the exchange of GDP for [³⁵S]GTPyS on the G α subunit.

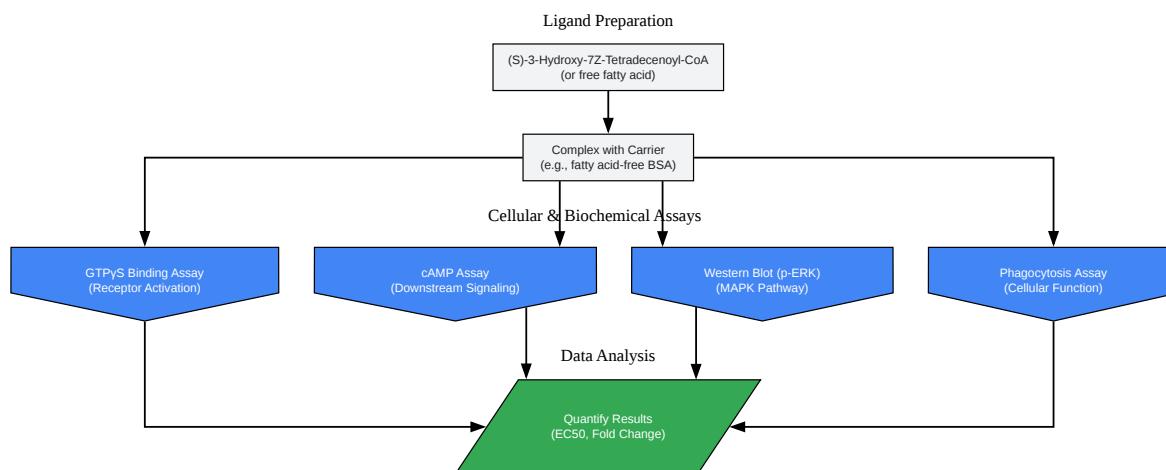
- **Filtration:** Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound [³⁵S]GTPyS.
- **Quantification:** Wash the filters to remove unbound radioligand and measure the radioactivity using a scintillation counter. An increase in radioactivity compared to the vehicle control indicates G-protein activation.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This method assesses the activation of the MAPK/ERK signaling pathway.

- **Cell Culture and Treatment:** Culture immune cells (e.g., RAW 264.7 macrophages) and starve them of serum to reduce basal signaling. Treat the cells with various concentrations of the lipid for short time periods (e.g., 5-30 minutes).
- **Cell Lysis:** Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
 - Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Incubate with a primary antibody for total ERK1/2 as a loading control on the same or a stripped membrane.

- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the p-ERK/total ERK ratio indicates pathway activation.



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